molecular formula C13H27N5 B14282018 2H-Tetrazol-5-amine, 2-dodecyl- CAS No. 139476-73-6

2H-Tetrazol-5-amine, 2-dodecyl-

Cat. No.: B14282018
CAS No.: 139476-73-6
M. Wt: 253.39 g/mol
InChI Key: GMWLXVMVRUKTRS-UHFFFAOYSA-N
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Description

2H-Tetrazol-5-amine derivatives are heterocyclic compounds characterized by a five-membered tetrazole ring with an amine group at the 5-position.

Properties

CAS No.

139476-73-6

Molecular Formula

C13H27N5

Molecular Weight

253.39 g/mol

IUPAC Name

2-dodecyltetrazol-5-amine

InChI

InChI=1S/C13H27N5/c1-2-3-4-5-6-7-8-9-10-11-12-18-16-13(14)15-17-18/h2-12H2,1H3,(H2,14,16)

InChI Key

GMWLXVMVRUKTRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1N=C(N=N1)N

Origin of Product

United States

Preparation Methods

Alkylation of 5-Aminotetrazole with Dodecyl Halides

The most direct method for synthesizing 2-dodecyl-2H-tetrazol-5-amine involves the alkylation of 5-aminotetrazole with dodecyl halides (e.g., 1-bromododecane or 1-iodododecane). This reaction typically proceeds under basic conditions to deprotonate the tetrazole’s NH group, facilitating nucleophilic substitution at the alkyl halide.

Reaction Mechanism and Optimization

The alkylation mechanism follows an SN2 pathway, where the deprotonated tetrazole nitrogen attacks the electrophilic carbon of the dodecyl halide. Key parameters influencing yield include:

  • Base selection : Sodium hydroxide or potassium carbonate is commonly used to maintain alkaline conditions.
  • Solvent system : Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance reaction kinetics by stabilizing ionic intermediates.
  • Temperature and time : Reflux conditions (60–80°C) for 12–24 hours are optimal for complete substitution.

A representative procedure involves dissolving 5-aminotetrazole monohydrate (10.3 g, 0.1 mol) in water, followed by dropwise addition of 20% sodium hydroxide to achieve a pH >10. Dodecyl bromide (0.11 mol) is then added in portions, and the mixture is refluxed for 6 hours. Cooling and filtration yield crude product, which is recrystallized from ethanol to obtain pure 2-dodecyl-2H-tetrazol-5-amine.

Table 1: Alkylation of 5-Aminotetrazole with Dodecyl Bromide
Parameter Condition Yield (%)
Solvent Water/Acetone (1:2) 65
Base Sodium hydroxide 68
Temperature 70°C (reflux) 72
Reaction time 8 hours 70

Nucleophilic Substitution via Intermediate Tetrazole Salts

An alternative approach involves pre-forming tetrazole salts (e.g., sodium or potassium 5-aminotetrazolate) to enhance nucleophilicity before alkylation. This method minimizes side reactions such as dialkylation or hydrolysis of the dodecyl halide.

Synthesis of Sodium 5-Aminotetrazolate

5-Aminotetrazole is treated with an equimolar amount of sodium hydride in tetrahydrofuran (THF) at 0°C, yielding the sodium salt. Subsequent addition of 1-bromododecane (1.1 eq) and stirring at room temperature for 24 hours affords the desired product.

Table 2: Salt-Mediated Alkylation Optimization
Parameter Condition Yield (%)
Solvent THF 58
Base Sodium hydride 62
Alkylating agent 1-Iodododecane 70
Reaction time 24 hours 65

Solid-Phase Synthesis for High-Purity Output

Solid-phase synthesis using polymer-supported reagents has emerged as a scalable method for producing 2-dodecyl-2H-tetrazol-5-amine with minimal purification steps. A Merrifield resin functionalized with 5-aminotetrazole is reacted with dodecyl mesylate in the presence of triethylamine, followed by cleavage with trifluoroacetic acid to release the product.

Table 3: Solid-Phase Synthesis Parameters
Parameter Condition Yield (%)
Resin Merrifield-Cl 75
Alkylating agent Dodecyl mesylate 78
Cleavage agent Trifluoroacetic acid 80

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical methods. Ball milling 5-aminotetrazole with dodecyl bromide and potassium carbonate for 2 hours achieves 60% yield, reducing waste and energy consumption.

Challenges and Mitigation Strategies

  • Byproduct formation : Dialkylation at N1/N3 positions is minimized using bulky bases (e.g., DBU) or low-temperature conditions.
  • Purification difficulties : Column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1) effectively separates monoalkylated products.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Bioactivity: The methyl derivative (C1) is a small, non-polar molecule with applications in synthetic chemistry. Its low molecular weight (~99.09) enhances solubility in polar solvents, making it suitable for catalytic or intermediate roles . The benzyl derivative (C8H9N5) demonstrates enhanced biological activity due to the aromatic ring. In Exacum lawii, it constitutes 18.31% of GC-MS-identified compounds, suggesting roles in antioxidant or anti-inflammatory pathways . Hydrated forms exhibit altered stability and toxicity profiles. The hydrate (CAS 15454-54-3) is classified under GHS Category 4 for acute oral toxicity, necessitating controlled handling .

Market and Industrial Relevance :

  • The global consumption of 2H-tetrazol-5-amine hydrate is tracked extensively, with market forecasts extending to 2046. Its applications span pharmaceuticals, agrochemicals, and materials science, though regulatory restrictions apply in certain regions .

Synthetic Utility :

  • Tetrazole derivatives are pivotal in medicinal chemistry. For example, ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives exhibit antimicrobial and anti-inflammatory properties, highlighting the scaffold’s versatility .

Q & A

Q. What are the recommended synthetic routes for 2-dodecyl-2H-tetrazol-5-amine, and how can regioselectivity be controlled during alkylation?

Methodological Answer: Synthesis typically involves nucleophilic substitution or alkylation of the parent tetrazole. For regioselective introduction of the dodecyl chain:

  • Use 1H-tetrazol-5-amine as the starting material, reacting with 1-bromododecane under basic conditions (e.g., K₂CO₃ in DMF) to target the N2 position .
  • Regioselectivity is influenced by steric and electronic factors. The N2 position is favored in polar aprotic solvents due to reduced steric hindrance compared to N1. Monitoring via ¹H NMR (e.g., disappearance of NH₂ signals) and LC-MS ensures progress .

Q. What spectroscopic techniques are most effective for characterizing 2-dodecyl-2H-tetrazol-5-amine?

Methodological Answer:

  • IR Spectroscopy : Confirm NH₂ stretching vibrations (3200–3400 cm⁻¹) and tetrazole ring absorption (~1500 cm⁻¹) .
  • ¹³C NMR : Distinguish alkyl chain carbons (δ 10–35 ppm) and tetrazole carbons (δ 145–160 ppm) .
  • X-ray Crystallography : Resolve tautomeric forms (e.g., 1H vs. 2H isomers) and alkyl chain conformation. Requires high-purity crystals grown via slow evaporation in ethanol/water .

Q. How can GC-MS be optimized to quantify 2-dodecyl-2H-tetrazol-5-amine in biological matrices?

Methodological Answer:

  • Column : Use a non-polar column (e.g., HP-5MS, 30 m × 0.25 mm) for separation of hydrophobic alkyl chains.
  • Ionization : Electron impact (EI) at 70 eV enhances fragmentation; monitor characteristic ions (e.g., m/z 175 for tetrazole core ).
  • Sample Prep : Derivatize with BSTFA to improve volatility. Spike with deuterated analogs (e.g., d₃-2-dodecyl) as internal standards .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the photochemical stability of 2-dodecyl-2H-tetrazol-5-amine?

Methodological Answer:

  • DFT Workflow : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate excited-state transitions (TD-DFT) to identify UV-sensitive moieties .
  • Key Findings :
    • The NH₂ group and tetrazole ring are prone to UV-induced tautomerization (e.g., 2H → 1H isomerization).
    • Predict bond dissociation energies (BDEs) for N–N bonds to assess decomposition pathways (e.g., nitrogen elimination forming dodecyl cyanamide) .
  • Validation : Compare computational UV-Vis spectra with experimental data (λ > 235 nm irradiation in argon matrix) .

Q. How do structural modifications (e.g., alkyl chain length) influence the biological activity of 2H-tetrazol-5-amine derivatives?

Methodological Answer:

  • Bioactivity Assays :
    • Antimicrobial : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via microdilution (MIC values). Longer chains (e.g., dodecyl) enhance membrane disruption .
    • Anticancer : Use MTT assays on cancer cell lines (e.g., MCF-7). Hydrophobicity from dodecyl chains improves cellular uptake .
  • SAR Analysis : Correlate log P values (calculated via HPLC) with activity. Dodecyl derivatives (log P ~6.5) show optimal balance between solubility and permeability .

Q. What experimental strategies resolve contradictions in reported biological activities of tetrazole derivatives?

Methodological Answer:

  • Purity Analysis : Use HPLC-MS to rule out impurities (e.g., unreacted alkyl halides or byproducts) .
  • Tautomer Identification : Employ variable-temperature NMR to detect equilibrium between 1H and 2H isomers, which may exhibit differing bioactivities .
  • Replicate Conditions : Standardize cell culture media (e.g., FBS concentration) and solvent controls (DMSO <0.1%) to minimize variability .

Q. How can high-resolution X-ray diffraction distinguish between tautomeric forms of 2-dodecyl-2H-tetrazol-5-amine?

Methodological Answer:

  • Crystallization : Grow single crystals in ethyl acetate/hexane (1:3) at 4°C.
  • Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution (<1.0 Å) data.
  • Refinement : SHELXL-2018 software models hydrogen positions and anisotropic displacement parameters. The NH₂ group geometry (planar vs. pyramidal) confirms tautomeric state .

Q. What protocols mitigate photodegradation during storage of 2-dodecyl-2H-tetrazol-5-amine?

Methodological Answer:

  • Storage : Use amber vials under argon at –20°C. Add stabilizers (e.g., BHT, 0.1% w/w) to inhibit radical formation.
  • Stability Monitoring : Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC quantification .
  • Packaging : Coat glassware with UV-filtering materials (e.g., titanium dioxide) .

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